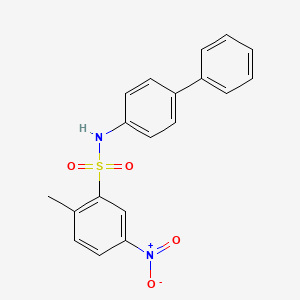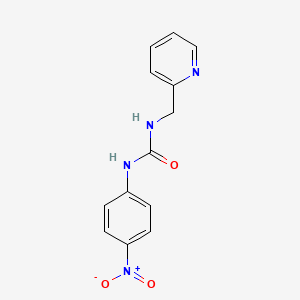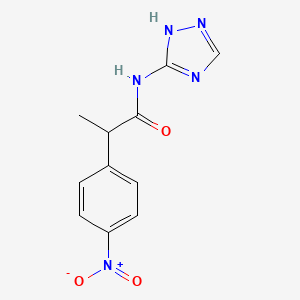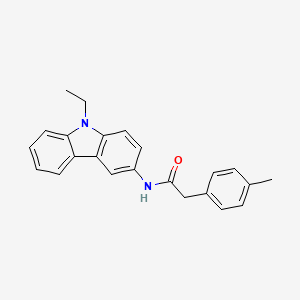![molecular formula C29H36N2O8 B4076994 1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4076994.png)
1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Vue d'ensemble
Description
1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that combines a naphthalene moiety with a piperazine ring, linked through a propyl chain and further substituted with a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps:
Formation of the Naphthalen-1-yloxypropyl Intermediate: This step involves the reaction of naphthol with a propyl halide under basic conditions to form the naphthalen-1-yloxypropyl intermediate.
Piperazine Substitution: The intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the desired piperazine derivative.
Trimethoxyphenyl Substitution: Finally, the piperazine derivative is reacted with a trimethoxybenzyl halide to introduce the trimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The naphthalene and trimethoxyphenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using suitable reducing agents, potentially affecting the piperazine ring or the aromatic groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary but often involve catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce partially or fully reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly in the treatment of neurological disorders.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperazine ring may interact with neurotransmitter receptors, while the aromatic groups could facilitate binding to other proteins or enzymes. Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Naphthalen-1-yloxypropyl)piperazine: Lacks the trimethoxyphenyl group, which may affect its bioactivity and chemical properties.
4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine: Lacks the naphthalen-1-yloxypropyl group, which may influence its binding affinity and specificity.
1-(3-Naphthalen-1-yloxypropyl)-4-methylpiperazine: Similar structure but with a methyl group instead of the trimethoxyphenyl group, potentially altering its pharmacological profile.
Uniqueness
1-(3-Naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both naphthalene and trimethoxyphenyl groups, along with the piperazine ring, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-(3-naphthalen-1-yloxypropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4.C2H2O4/c1-30-25-13-12-22(26(31-2)27(25)32-3)20-29-17-15-28(16-18-29)14-7-19-33-24-11-6-9-21-8-4-5-10-23(21)24;3-1(4)2(5)6/h4-6,8-13H,7,14-20H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNIYTXPZUQCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCCOC3=CC=CC4=CC=CC=C43)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B4076913.png)
![2-methyl-1-{[4-(methylthio)phenyl]sulfonyl}indoline](/img/structure/B4076914.png)
![1-[4-(4-Tert-butyl-2-chlorophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4076921.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4076929.png)
![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4076942.png)
![1-[2-(4-nitrophenyl)propanoyl]pyrrolidine](/img/structure/B4076973.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide](/img/structure/B4076979.png)


![1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4077013.png)



![2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077038.png)
